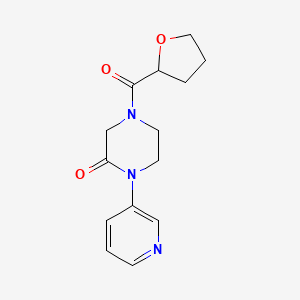

4-(Oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

Historical Development of Piperazin-2-one Derivatives in Medicinal Research

Piperazin-2-one derivatives have evolved significantly since their initial applications in central nervous system therapeutics. Early work identified the piperazine moiety as a privileged scaffold due to its ability to modulate monoaminergic pathways, leading to the development of antipsychotics like clozapine and anxiolytics like buspirone. The structural flexibility of the piperazin-2-one core enabled substitutions at the 1- and 4-positions, facilitating receptor-specific interactions. By the early 2000s, research expanded into oncology, with fused piperazin-2-one derivatives serving as intermediates for antiproliferative agents such as pteridinones. Contemporary studies emphasize bioisosteric replacements, such as substituting imidazole groups with guanidine or thiourea to enhance cytotoxicity in cancer cell lines.

Table 1: Milestones in Piperazin-2-one Derivative Development

Structural Significance of Heterocyclic Fusion Systems

Fused heterocyclic systems enhance binding affinity by reducing conformational flexibility and optimizing electronic interactions. For example, 7,8-dihydro-5H-pteridin-6-one derivatives exhibit antiproliferative activity due to planar aromatic regions that intercalate DNA. The fusion of oxolane (tetrahydrofuran) to piperazin-2-one introduces a five-membered oxygen-containing ring, which modulates solubility and steric hindrance. Palladium-catalyzed asymmetric hydrogenation methods have enabled the synthesis of chiral fused piperazin-2-ones, critical for targeting stereospecific binding pockets.

Conceptual Foundation of Oxolane-Carbonyl Functionality

The oxolane-2-carbonyl group combines a saturated oxygen heterocycle with a ketone, creating a polar yet conformationally restrained substituent. Oxolane’s electron-donating ether oxygen increases solubility, while the carbonyl group participates in hydrogen bonding with biological targets. In piperazin-2-one derivatives, this moiety replaces traditional imidazole rings, as seen in L-778,123 analogues, to improve metabolic stability. Computational studies suggest that the oxolane ring’s puckered geometry enhances van der Waals interactions in hydrophobic binding pockets.

Table 2: Comparative Properties of Carbonyl-Containing Substituents

| Substituent | LogP | Hydrogen Bond Acceptors | Conformational Flexibility |

|---|---|---|---|

| Oxolane-2-carbonyl | 1.2 | 3 | Low |

| Imidazole | 0.8 | 2 | High |

| Benzoyl | 2.5 | 1 | Moderate |

Pyridin-3-yl-Containing Heterocycles in Contemporary Research

The pyridin-3-yl group confers π-π stacking capabilities and hydrogen-bonding potential via its nitrogen lone pair. In 4-(oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, the pyridine ring aligns the molecule for interactions with kinase ATP-binding sites, analogous to pseudotheonamide A1’s serine protease inhibition. Substituents at the 3-position of pyridine minimize steric clashes while maintaining electronic complementarity, as demonstrated in molecular docking studies of tyrosine kinase inhibitors.

Theoretical Models for Structure-Function Relationships

Quantitative structure-activity relationship (QSAR) models highlight the importance of electron density at terminal atoms. For instance, guanidine-substituted piperazin-2-ones exhibit superior cytotoxicity due to strong charge-transfer interactions. Density functional theory (DFT) calculations reveal that the oxolane-2-carbonyl group stabilizes the molecule’s enol tautomer, enhancing its electrophilicity. Asymmetric hydrogenation techniques, such as those employing palladium catalysts, yield enantiomerically pure piperazin-2-ones with distinct bioactivity profiles.

Table 3: Substituent Effects on Cytotoxicity (IC₅₀ in µM)

| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) |

|---|---|---|

| Guanidine derivative | 12.4 ± 1.2 | 15.6 ± 1.8 |

| Oxolane-carbonyl | 18.9 ± 2.1* | 22.3 ± 2.4* |

| Hydroxylamine | 48.7 ± 3.5 | 53.2 ± 4.1 |

*Predicted values based on QSAR modeling.

Properties

IUPAC Name |

4-(oxolane-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-13-10-16(14(19)12-4-2-8-20-12)6-7-17(13)11-3-1-5-15-9-11/h1,3,5,9,12H,2,4,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMUNHWRVIKSNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

The compound has the following characteristics:

- Molecular Formula : C₁₄H₁₇N₃O₃

- Molecular Weight : 275.30 g/mol

- CAS Number : 2097933-92-9

Research indicates that this compound exhibits several mechanisms of action:

- PARP Inhibition : The compound has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. PARP inhibitors have shown promise in cancer therapies, particularly for tumors with BRCA mutations .

- Cytotoxicity in Cancer Cells : Studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

- Neuropharmacological Effects : The piperazine moiety present in the compound is known for its role in modulating neurotransmitter systems. Research suggests that derivatives of piperazine can influence cholinergic and dopaminergic pathways, potentially offering therapeutic benefits for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, the anticancer properties of this compound were evaluated using a series of in vitro assays. The compound demonstrated:

- IC50 Values : The IC50 value for FaDu cells was reported at 15 µM, indicating potent cytotoxicity.

- Mechanism Exploration : Flow cytometry analyses confirmed that apoptosis was primarily mediated through the intrinsic pathway involving mitochondrial dysfunction.

Case Study: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage:

- Cell Model : Primary cortical neurons were exposed to hydrogen peroxide.

- Results : Treatment with this compound resulted in a significant reduction in cell death and oxidative markers, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-(Oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one have been developed as inhibitors of eukaryotic initiation factor 4A3 (eIF4A3), which plays a crucial role in cancer cell proliferation. A study demonstrated that derivatives of piperazine, including those with pyridine moieties, exhibited selective inhibition of eIF4A3, leading to antitumor effects in xenograft models without significant toxicity to the host . This suggests that this compound could be explored further for similar anticancer properties.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Related piperazine derivatives have shown promising antibacterial and anthelmintic activities against various pathogens. For instance, compounds with similar structural features were evaluated for their effectiveness against Staphylococcus aureus and Bacillus subtilis, demonstrating significant antibacterial properties . This positions this compound as a candidate for developing new antimicrobial agents.

Glycine Transporter Inhibition

Glycine transporters are critical in regulating neurotransmission and have been targeted for treating various neurological disorders. Compounds designed to inhibit glycine transporter 1 (GlyT1) have shown improved inhibitory activity through structural modifications involving piperazine and pyridine . Exploring the inhibitory effects of this compound on glycine transporters could yield valuable insights into its neuropharmacological applications.

Case Studies

Comparison with Similar Compounds

UDO and UDD (CYP51 Inhibitors)

- UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone

- UDD : N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine

- Both UDO and UDD exhibit anti-Trypanosoma cruzi activity comparable to posaconazole, a clinical antifungal agent, via CYP51 inhibition . The target compound’s oxolane group may alter CYP51 binding or selectivity.

Methyl 2-(4-Chlorophenyl)-2-(4-(3-Chlorophenyl)-3-oxopiperazin-1-yl) Acetate

- Structure : Contains dichlorophenyl groups and a methoxy ester.

- Key Differences: The ester group in this compound is susceptible to hydrolysis, whereas the oxolane-2-carbonyl group in the target compound may offer improved stability. Synthesized via nucleophilic substitution with amines (e.g., guanidine, thiourea), highlighting reactivity at the piperazinone nitrogen .

Pharmacological and Physicochemical Properties

A comparative summary is provided below:

Notes:

- Lipophilicity (logP) values are estimated using fragment-based methods.

- The trifluoromethyl groups in UDO/UDD contribute to high logP, favoring hydrophobic target interactions but increasing metabolic liabilities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(Oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution or coupling reactions to attach the oxolane (tetrahydrofuran) carbonyl group to the piperazin-2-one core. Optimize solvent choice (e.g., dichloromethane or THF), temperature (20–60°C), and catalysts (e.g., DIPEA) to enhance yield. Monitor progress via TLC or HPLC. Purification typically involves column chromatography using gradients of ethyl acetate/hexane .

- Key Parameters : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for acylating agents), and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Risk Assessment : Review Safety Data Sheets (SDS) for analogous piperazine derivatives, which indicate low acute toxicity but potential irritancy .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Q. Which analytical techniques are most effective for confirming structural integrity and purity post-synthesis?

- Methodology :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) for the oxolane carbonyl (δ ~170–175 ppm) and pyridin-3-yl protons (δ ~7.5–8.5 ppm).

- HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions between computational spectroscopic predictions and experimental data be resolved?

- Methodology :

- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution, as crystal structures (e.g., triclinic P1 symmetry in analogs) may not reflect solution-state conformations .

- Solvent Effects : Use polarizable continuum models (PCM) in DFT calculations to account for solvent polarity shifts in NMR/IR spectra .

- Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent orientation .

Q. What advanced impurity profiling strategies are applicable to this compound during scale-up?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products.

- LC-HRMS : Use high-resolution mass spectrometry to detect trace impurities (e.g., N-oxide byproducts or dealkylated derivatives) with thresholds ≥0.1% .

- Reference Standards : Compare retention times and spectral data with certified impurities (e.g., 4-phenylpiperazin-1-yl analogs) .

Q. How can computational modeling predict reactivity in downstream functionalization reactions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyridin-3-yl group may exhibit nucleophilic aromatic substitution at the meta-position.

- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize functional groups for modification .

- Solubility Prediction : Use COSMO-RS to optimize logP values via substituent tuning (e.g., adding polar groups to the oxolane ring) .

Q. What challenges arise in crystallographic studies of piperazin-2-one derivatives, and how can they be mitigated?

- Methodology :

- Crystal Growth : Use slow evaporation in solvents like ethanol/water mixtures. Piperazine derivatives often form hydrates; control humidity during crystallization .

- Data Collection : Employ synchrotron radiation for low-crystallinity samples. Refinement with SHELXL using 4861 reflections and R-factor thresholds <0.05 ensures accuracy .

- Disorder Handling : Apply restraints to flexible moieties (e.g., oxolane ring) during refinement to resolve atomic positional ambiguities .

Experimental Design Considerations

Q. How should factorial design be applied to optimize reaction yields and minimize byproducts?

- Methodology :

- Variables : Test temperature (20–80°C), catalyst loading (0.1–1.0 eq), and solvent polarity (THF vs. DMF) in a 2³ factorial design.

- Response Surface Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy).

- Validation : Replicate optimal conditions in ≥3 independent runs to confirm reproducibility (RSD <5%) .

Q. What statistical approaches are suitable for analyzing bioactivity data in structure-activity relationship (SAR) studies?

- Methodology :

- Multivariate Regression : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values.

- Cluster Analysis : Group derivatives by similarity in piperazine/oxolane modifications to identify activity trends.

- Cross-Validation : Use leave-one-out (LOO) methods to validate predictive models for cytotoxicity or target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.